((3-Methylcyclobutyl)methyl)hydrazine hydrochloride
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Overview
Description
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H14N2·HCl It is a derivative of hydrazine, featuring a cyclobutyl ring substituted with a methyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride typically involves the reaction of 3-methylcyclobutylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutylmethylhydrazine hydrochloride
- Methylcyclobutylhydrazine hydrochloride
- Cyclobutylhydrazine hydrochloride
Uniqueness
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is unique due to the presence of the methyl group on the cyclobutyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
(3-methylcyclobutyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5-2-6(3-5)4-8-7;/h5-6,8H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOVEDHMZPDNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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